molecular formula C6H5BrN4O B2469243 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine CAS No. 1016534-75-0

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2469243
CAS No.: 1016534-75-0
M. Wt: 229.037
InChI Key: KUUMVHBGQUCWPT-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both furan and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine typically involves the bromination of a furan derivative followed by the formation of the triazole ring. One common method involves the bromination of 5-bromo-2-furoic acid, which is then converted into the corresponding amine. The reaction conditions often include the use of bromine in dichloroethane at low temperatures (between -10 and -15°C) to ensure selective bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the triazole ring can participate in reduction reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation can produce furanones.

Scientific Research Applications

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for use in organic semiconductors and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which 5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The furan and triazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone
  • 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid

Uniqueness

5-(5-Bromo-2-furyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the furan and triazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

5-(5-bromofuran-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c7-4-2-1-3(12-4)5-9-6(8)11-10-5/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUMVHBGQUCWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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